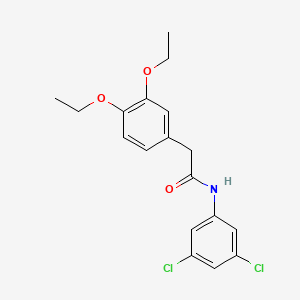![molecular formula C24H18ClN3O8 B12464352 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate](/img/structure/B12464352.png)
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both nitro and chloro functional groups, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of chlorinated biphenyl compounds, followed by esterification and carbamoylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing advanced reactors and purification systems. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making it feasible for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: Reduction reactions can convert nitro groups to amines, using reagents like hydrogen gas and palladium catalysts.
Substitution: The chloro group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include amines, nitroso compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in various biochemical interactions, potentially inhibiting or modifying the activity of enzymes and proteins. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-nitrophenol
- 4-Nitrophenyl chloroformate
- 2-Chloro-4-nitrophenyl-α-D-maltotrioside
Uniqueness
Compared to similar compounds, 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate stands out due to its dual nitro and chloro functionalities, which provide unique reactivity and potential for diverse applications. Its complex structure allows for multiple points of chemical modification, making it a versatile compound in research and industrial contexts.
Propiedades
Fórmula molecular |
C24H18ClN3O8 |
|---|---|
Peso molecular |
511.9 g/mol |
Nombre IUPAC |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-[4-(4-nitrophenyl)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C24H18ClN3O8/c25-20-10-5-17(13-21(20)28(34)35)22(29)14-36-24(31)12-11-23(30)26-18-6-1-15(2-7-18)16-3-8-19(9-4-16)27(32)33/h1-10,13H,11-12,14H2,(H,26,30) |
Clave InChI |
GVAIEKPBLRTDSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12464284.png)
![methyl 6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12464289.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12464292.png)



![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B12464323.png)


![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464340.png)

![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12464350.png)
![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol](/img/structure/B12464360.png)
